molecular formula C₂₃H₂₄O₁₀ B1141185 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester CAS No. 18404-55-2

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Cat. No.: B1141185
CAS No.: 18404-55-2
M. Wt: 460.43
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves several steps. One common method includes the acetylation of 1-Naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reacted with beta-D-glucuronic acid methyl ester under controlled conditions to yield the final compound . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the modulation of enzymatic reactions and the regulation of gene expression .

Comparison with Similar Compounds

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific acetylation pattern and its applications in proteomics research.

Properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZRMMOSHNKHPK-QEYOZYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=CC3=CC=CC=C32)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676056
Record name Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18404-55-2
Record name Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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